
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)methanesulfonamide, also known as MDMA, is a synthetic psychoactive drug that has gained popularity due to its euphoric and empathogenic effects. MDMA has been used recreationally for decades, but more recently, there has been growing interest in its potential therapeutic applications.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)methanesulfonamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria and empathy. This compound also inhibits the reuptake of these neurotransmitters, further increasing their concentration in the brain. The exact mechanism of action is not fully understood, but it is believed that this compound's effects are mediated through its interaction with serotonin receptors in the brain.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including increased heart rate and blood pressure, pupil dilation, and increased body temperature. These effects can be dangerous, particularly in high doses or in individuals with pre-existing medical conditions. This compound can also cause dehydration and electrolyte imbalances, which can lead to serious health complications.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)methanesulfonamide has several advantages as a research tool, including its ability to induce feelings of empathy and emotional openness, which can be useful in studying social behavior and interpersonal relationships. However, there are also several limitations to its use in lab experiments, including the potential for confounding variables such as environmental factors and individual differences in response to the drug. Additionally, the illegal status of this compound makes it difficult to obtain and study in a controlled laboratory setting.
Zukünftige Richtungen
There are several promising areas for future research on N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)methanesulfonamide, including its potential therapeutic applications in the treatment of mental health disorders such as PTSD and depression. Additionally, there is growing interest in studying the neural mechanisms underlying this compound's effects on social behavior and interpersonal relationships. Further research is also needed to better understand the long-term effects of this compound use, particularly in individuals who use the drug recreationally. Finally, there is a need for improved methods for synthesizing this compound, as well as for developing safer and more effective therapeutic applications of the drug.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)methanesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. Clinical trials have shown promising results, with this compound-assisted psychotherapy demonstrating significant improvements in symptoms of PTSD and other mental health disorders. This compound has also been studied for its potential use in couples therapy, where it has been shown to improve communication and emotional intimacy.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-11-3-1-10(2-4-11)8-21(17,18)16-12-5-6-13-14(7-12)20-9-19-13/h1-7,16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGHGUVVNHAQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4710846.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4710856.png)

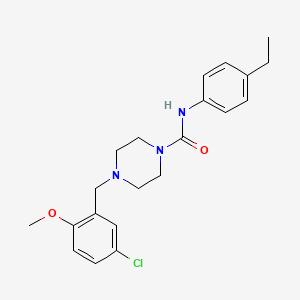
![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide](/img/structure/B4710865.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4710871.png)
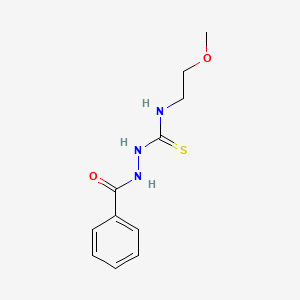
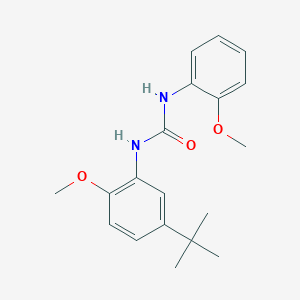
![S-1H-benzimidazol-2-yl 3,5-bis[(trifluoromethyl)thio]benzenecarbothioate](/img/structure/B4710898.png)
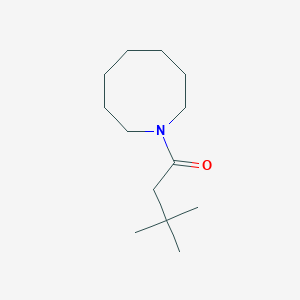
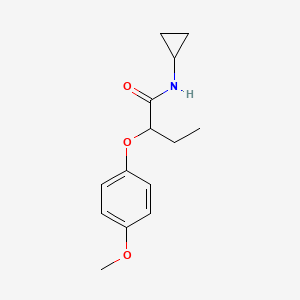
![2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4710931.png)
![2-(2-naphthyloxy)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4710947.png)
![1-[(4-bromobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4710948.png)